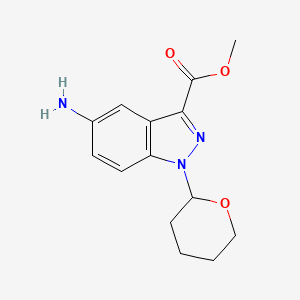![molecular formula C19H29N3O2S B2898301 N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034308-79-5](/img/structure/B2898301.png)
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name, but without specific data or a visual representation, it’s challenging to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented. It’s likely that it participates in reactions typical of other organic compounds with similar functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. These could include factors like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Chemical Synthesis and Novel Molecules
Research into similar compounds has led to the development of novel heterospirocyclic compounds and their use as synthons for heterocyclic α-amino acids. For instance, compounds with tetrahydro-2H-thiopyran and a N-protected piperidine ring have been synthesized for use in peptide construction, showcasing the versatility of these structures in chemical synthesis (Strässler, Linden, & Heimgartner, 1997).
Material Science
In material science, the synthesis of ordered polymers through direct polycondensation involving compounds with piperazine structures highlights the application of these chemical motifs in creating new materials with potentially unique properties (Yu, Seino, & Ueda, 1999).
Pharmacology
The pharmacological exploration of compounds incorporating piperidine and thiopyran rings has shown promising results in various domains. For instance, studies have focused on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents, demonstrating the therapeutic potential of these compounds (Bauer et al., 1976).
Antimicrobial Activity
Moreover, the antimicrobial activity of related compounds has been evaluated, with some showing effectiveness against resistant bacteria. This suggests potential applications in combating microbial resistance and developing new antimicrobial agents (Anuse et al., 2019).
Molecular Design and Drug Development
The structural features of this compound align with research efforts in molecular design and drug development. Studies on cannabinoid receptor antagonists, for instance, highlight the relevance of piperidinyl moieties in the development of compounds with specific receptor affinities (Lan et al., 1999). Similarly, research into orexin receptor antagonists for treating insomnia points to the importance of such structures in modulating receptor activity (Renzulli et al., 2011).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of piperidine derivatives, which are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels . The specific interaction of this compound with its targets and the resulting changes would depend on the nature of the target and the compound’s chemical structure.
Biochemical Pathways
Piperidine derivatives can affect various biochemical pathways depending on their specific targets . For example, some piperidine derivatives have been found to inhibit the PI3K-PKB signaling pathway, promoting cell proliferation and survival . .
Safety and Hazards
Propiedades
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2S/c23-19(18-16-3-1-2-4-17(16)24-21-18)20-13-14-5-9-22(10-6-14)15-7-11-25-12-8-15/h14-15H,1-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPPCPXHRYRRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC3CCN(CC3)C4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(naphthalen-1-ylmethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2898225.png)


![8-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2898230.png)



![3-(5-Fluoropentyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2898235.png)
![1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2898237.png)
